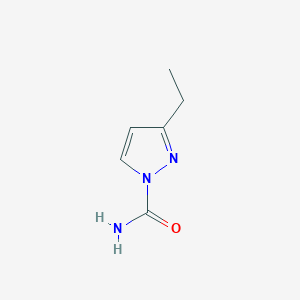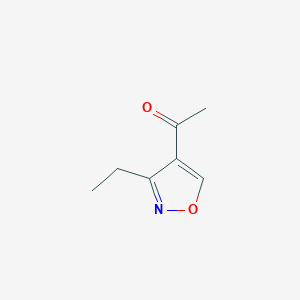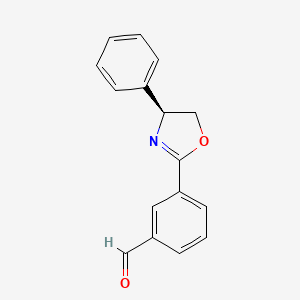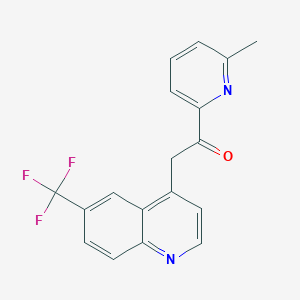
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde in the presence of a reducing agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pterin derivatives.
Reduction: Reduction reactions can yield tetrahydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One involves its interaction with specific enzymes and receptors in biological systems. It can act as a cofactor for various enzymatic reactions, influencing metabolic pathways and cellular processes. The compound’s molecular targets include enzymes involved in folate metabolism and DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- (6S)-2-amino-6-(3’-methoxybiphenyl-3-yl)-3,6-dimethyl-5,6-dihydropyrimidin-4(3H)-one
- 5-tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-c]pyridine-5,6-dicarboxylate
Uniqueness
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One is unique due to its specific structure and the presence of both amino and methyl groups on the pteridine ring. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
73573-51-0 |
|---|---|
Fórmula molecular |
C7H11N5O |
Peso molecular |
181.20 g/mol |
Nombre IUPAC |
(6S)-2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12,13)/t3-/m0/s1 |
Clave InChI |
HWOZEJJVUCALGB-VKHMYHEASA-N |
SMILES isomérico |
C[C@H]1CNC2=C(N1)C(=O)NC(=N2)N |
SMILES canónico |
CC1CNC2=C(N1)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)
![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)


![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
